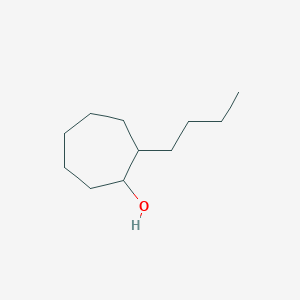
2-Butylcycloheptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylcycloheptan-1-ol is an organic compound belonging to the class of cycloalkanes It consists of a seven-membered carbon ring with a butyl group attached to the second carbon and a hydroxyl group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcycloheptan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-butyl-1,6-heptadiene, followed by hydroboration-oxidation to introduce the hydroxyl group at the desired position. The reaction conditions typically involve the use of borane (BH3) as the hydroboration agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and advanced separation techniques might be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-Butylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-butylcycloheptanone or 2-butylcycloheptanoic acid.
Reduction: Formation of 2-butylcycloheptane.
Substitution: Formation of 2-butylcycloheptyl halides or amines.
科学的研究の応用
2-Butylcycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butylcycloheptan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Cycloheptanol: A seven-membered ring with a hydroxyl group, but without the butyl substituent.
2-Methylcycloheptan-1-ol: Similar structure with a methyl group instead of a butyl group.
2-Butylcyclohexanol: A six-membered ring with a butyl group and a hydroxyl group.
Uniqueness
2-Butylcycloheptan-1-ol is unique due to its specific ring size and substituent pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group can enhance its hydrophobicity and potentially alter its interaction with biological targets compared to similar compounds.
特性
分子式 |
C11H22O |
|---|---|
分子量 |
170.29 g/mol |
IUPAC名 |
2-butylcycloheptan-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-7-10-8-5-4-6-9-11(10)12/h10-12H,2-9H2,1H3 |
InChIキー |
NTLYHJBSEDYROD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13247510.png)
![N-[(Azetidin-2-yl)methyl]-N-methylacetamide](/img/structure/B13247519.png)
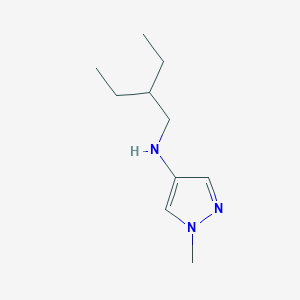
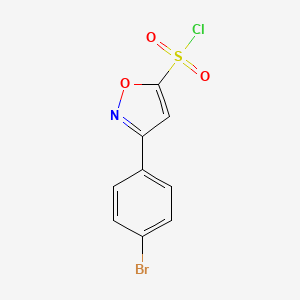
amine](/img/structure/B13247538.png)
![N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide](/img/structure/B13247552.png)
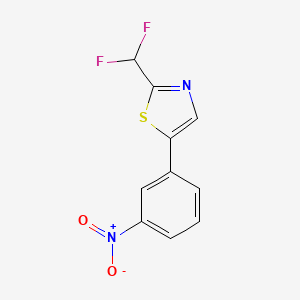
![2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile](/img/structure/B13247556.png)
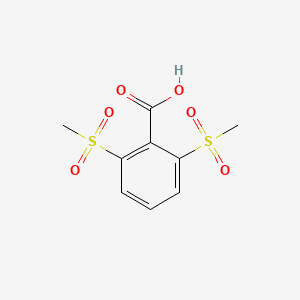
amine](/img/structure/B13247575.png)
![7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane](/img/structure/B13247576.png)
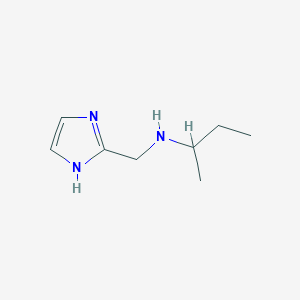
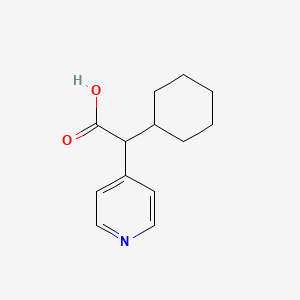
![2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B13247614.png)
